1-Propyl-1H-imidazole-4-carbaldehyde

概要

説明

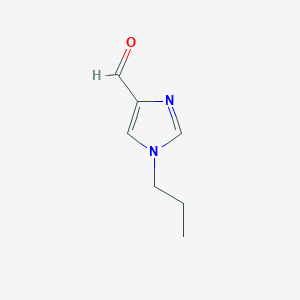

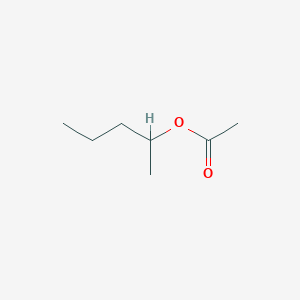

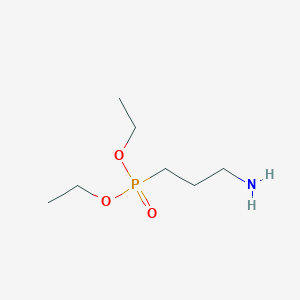

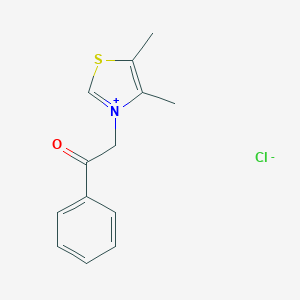

1-Propyl-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of imidazoles, including 1-Propyl-1H-imidazole-4-carbaldehyde, has been a topic of significant research . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-imidazole-4-carbaldehyde consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 .Chemical Reactions Analysis

In organic synthesis, 1H-Imidazole-4-carbaldehyde serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

1-Propyl-1H-imidazole-4-carbaldehyde is a white to light yellow powder . It is highly soluble in water and other polar solvents .科学的研究の応用

-

Pharmaceuticals and Agrochemicals

- Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

- They are key components to functional molecules that are used in a variety of everyday applications .

- Traditional applications include pharmaceuticals and agrochemicals .

-

Dyes for Solar Cells and Other Optical Applications

-

Functional Materials

-

Catalysis

-

Preparation of Functionalized Polymers, Ligands for Coordination Chemistry, and as a Component in Metal-Organic Frameworks

-

Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye

-

Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)

-

Fabrication of Colorimetric Chemosensor

-

Synthesis of Functional Imidazole

-

Nickel-Catalysed Addition to Nitrile

- Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles in poor to excellent yield depending on the coupling partners .

-

Synthesis of 1,4-Disubstitued Imidazoles

- Geng et al. found that ketones and 2-aminobenzylalcohols could be reacted together in the presence of iodine, ferric chloride and toluenesulphonylmethyl isocyanide to afford 1,4-disubstitued imidazoles . Interestingly, this is one of the few recent examples in which the product imidazole is regioselectively substituted at only the N-1 and C-4 positions .

Safety And Hazards

Prolonged or repeated exposure to 1H-Imidazole-4-carbaldehyde can lead to sensitization, causing allergic reactions in some individuals . Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer . To ensure safety when working with 1H-Imidazole-4-carbaldehyde, strict safety measures should be followed .

将来の方向性

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

特性

IUPAC Name |

1-propylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWJUYLXFWFDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438457 | |

| Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-imidazole-4-carbaldehyde | |

CAS RN |

199192-04-6 | |

| Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)